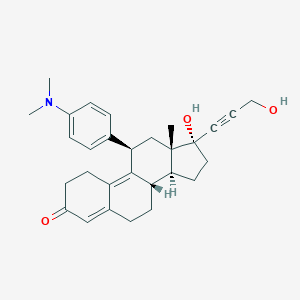
2-Methoxy-2-methyl-1,3-dioxolane
Vue d'ensemble
Description
2-Methoxy-1,3-dioxolane is an organic compound used in various chemical reactions . It has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, potential inhibitors of HIV, and diastereoisomeric cyclic acetals .
Synthesis Analysis
2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . Another synthesis method involves the reaction of poly(glycidyl methacrylate) (PGMA) with carbon dioxide to produce poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) .Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methyl-1,3-dioxolane consists of a dioxolane ring with a methoxy group and a methyl group attached to the same carbon . The molecular formula is C5H10O3 .Chemical Reactions Analysis
2-Methoxy-2-methyl-1,3-dioxolane has been used in various chemical reactions. For instance, it has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides and diastereoisomeric cyclic acetals . It has also been involved in the thermal decomposition process .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-2-methyl-1,3-dioxolane is 118.13 g/mol . It has a topological polar surface area of 27.7 Ų .Applications De Recherche Scientifique
Polymerization and Cyclization Applications : Jang and Gong (1999) discuss the use of 2-Methoxy-2-methyl-1,3-dioxolane derivatives in boron trifluoride-catalyzed ring-opening polymerization and cyclization, yielding poly(keto ether) and dioxolane derivatives (Jang & Gong, 1999).
Preparation of Organic Compounds : Petroski (2002) describes the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, providing useful methyl vinyl ketone equivalents (Petroski, 2002).
HIV Inhibition Research : Bran̊alt et al. (1996) synthesized [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides as potential HIV inhibitors. However, specific compounds were found inactive in vitro (Bran̊alt et al., 1996).
Catalytic Hydroxyacylation Method : Hirano et al. (2000) developed a novel catalytic hydroxyacylation method using 1,3-dioxolanes and molecular oxygen, providing a new route to β-oxycarbonyl compounds (Hirano et al., 2000).
Chemical Reactions with Hydrazines and Thiourea : Imafuku et al. (1987) found that methyl ethers of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone react with hydrazines, thiourea, guanidine, and amidines to produce various compounds (Imafuku et al., 1987).
Electronic Structure and Kinetic Stability : Prabaharan and Xavier (2015) revealed that 2-methoxy-1,3-dioxolane has a unique electronic structure and kinetic stability, influenced by temperature and magnetic susceptibility (Prabaharan & Xavier, 2015).
Cyclodimerization of Styrene Oxides : Mazimba et al. (2009) discussed phosphoric acid-promoted cyclodimerization of styrene oxides leading to 2,4-disubstituted 1,3-dioxolanes (Mazimba et al., 2009).
Rechargeable Lithium Batteries Application : Goldman et al. (1989) researched the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, showing improved shelf and cycle life (Goldman et al., 1989).
Chiral Dioxolane Inhibitors for Leukotriene Biosynthesis : Crawley and Briggs (1995) found chiral dioxolane inhibitors to be potentially effective in vivo, with comparable or superior potency to other inhibitors (Crawley & Briggs, 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJJSGESLDGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455655 | |
| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methyl-1,3-dioxolane | |
CAS RN |
19798-71-1 | |
| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






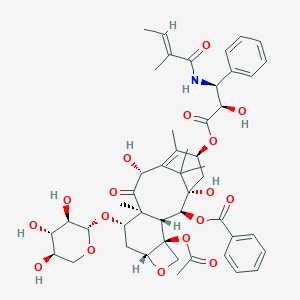




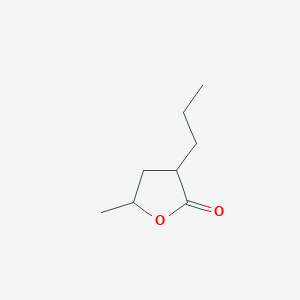
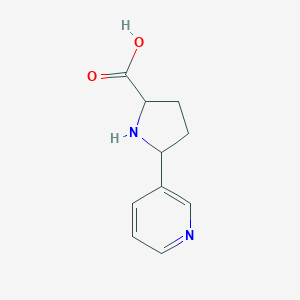
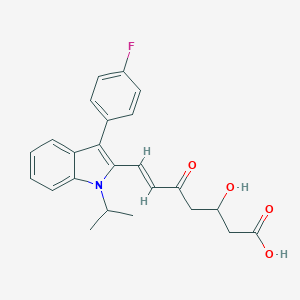
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)
